
Oxepane
Overview
Description
Oxepane (C₆H₁₂O) is a seven-membered saturated cyclic ether characterized by a single oxygen atom within its ring. It serves as a structural motif in numerous natural products and synthetic compounds, particularly in marine-derived alkaloids, terpenoids, and nucleic acid analogs. Its conformational flexibility, driven by pseudorotational dynamics, allows it to adopt diverse geometries, including twist-chair, chair, twist-boat, and boat conformers . This adaptability underpins its utility in drug design and materials science.
Scientific Research Applications
Medicinal Chemistry
Oxepanes in Drug Development
Oxepanes have been identified as promising scaffolds for drug development due to their ability to modulate biological pathways. Notably, a study highlighted the synthesis of oxepane derivatives that activate the Wnt signaling pathway, which is crucial for cell differentiation and tissue regeneration. These compounds were found to act synergistically with Wnt-3a protein, suggesting their potential as therapeutic agents in cancer treatment .
Case Study: Wntepanes
- Compound : this compound derivative (referred to as Wntepane).
- Biological Activity : Enhances Wnt signaling in SW480 cancer cells.
- Mechanism : Targets the Wnt receptor complex, indicating a novel approach for cancer therapy.
Polymer Chemistry
This compound as a Monomer
In polymer chemistry, this compound serves as a monomer for producing polyesters and other polymeric materials through ring-opening polymerization. This application leverages the unique reactivity of the this compound ring to create functionalized polymers with desirable properties.
Property | Description |
---|---|
Monomer Type | This compound |
Polymerization Method | Ring-opening polymerization |
Applications | Production of polyesters |
Synthesis of Natural Products
Biology-Oriented Synthesis
Oxepanes are also integral in the synthesis of natural products inspired by complex biological scaffolds. A study demonstrated a one-pot synthesis of mono-, bi-, and tricyclic oxepanes that mimic natural product structures with diverse bioactivities . The resulting compounds were subjected to biological profiling, revealing their potential as modulators of complex biological systems.
Anticancer and Antimicrobial Activities
Marine Natural Products
Research has shown that this compound-containing marine natural products exhibit significant anticancer and antimicrobial properties. These compounds often contain polyfunctionalized cyclic ethers that enhance their biological activity against various pathogens . For instance, certain oxepanes have demonstrated efficacy against cancer cell lines by reversing drug resistance mechanisms.
Activity Type | Target Organisms/Cells |
---|---|
Anticancer | Human hepatic and colorectal cancer cells |
Antimicrobial | Various bacterial strains and fungi |
Chemical Reactivity
Synthetic Versatility
Oxepanes are characterized by their ability to undergo various chemical reactions, including ring-opening and ring-expansion processes. This reactivity allows for the development of new synthetic methodologies, enhancing the versatility of oxepanes in chemical synthesis.
Mechanism of Action
The mechanism by which oxepane exerts its effects involves its interaction with specific molecular targets and pathways:
Calcium Channel Blockers: Some this compound derivatives act as calcium channel blockers, inhibiting the flow of calcium ions through cellular membranes.
Enzyme Inhibitors: this compound-containing compounds can inhibit enzymes such as sodium, potassium, and calcium ATPases, affecting cellular processes.
Radical Mechanisms: In synthetic applications, oxepanes can undergo radical-mediated reactions, involving the formation and stabilization of radical intermediates.
Comparison with Similar Compounds
Structural and Conformational Comparisons
Oxepane vs. Cycloheptane
The conformational landscape of this compound is analogous to cycloheptane but modulated by the oxygen atom’s electronic effects:
- Conformers : Both systems exhibit twist-chair (lowest energy), chair, twist-boat, and boat conformers. However, this compound’s chair conformer lies between two twist-chair forms, with energy barriers for interconversion (~9 kcal/mol for boat-to-chair transitions) slightly higher than cycloheptane due to oxygen’s steric and electronic contributions .
- Dihedral Angles : this compound’s solid-state structures align with calculated dihedral angles (Table 1), while cycloheptane lacks such polar influences, leading to more symmetric pseudorotational pathways .
Table 1: Key Conformational Parameters
Parameter | This compound | Cycloheptane |
---|---|---|
Lowest Energy Conformer | Twist-chair | Twist-chair |
Energy Barrier (Boat → Chair) | ~9 kcal/mol | ~7 kcal/mol |
Dihedral Angle Range | 40°–60° | 45°–65° |
This compound vs. Tetrahydropyran (THP)
THP, a six-membered cyclic ether, contrasts with this compound in ring strain and synthetic accessibility:
- Ring Strain : THP’s smaller ring size imparts higher strain, favoring faster cyclization kinetics. For example, acid-catalyzed dehydration of 1,6-hexanediol yields this compound, while 1,5-pentanediol forms THP, with this compound synthesis requiring stronger acidic sites (e.g., Fe-doped catalysts) for 100% conversion .
- Biological Relevance: THP is ubiquitous in sugars (e.g., pyranose), whereas this compound appears in specialized metabolites like hyperforatones (dual AChE/BACE1 inhibitors) and sipholenols (marine antimalarials) .
Cyclization Strategies
- This compound : Lewis acid-mediated cyclizations (e.g., TMSOTf) or Prins-type reactions achieve this compound cores, albeit with variable yields (14–42%) depending on substituents (Table 2) .
- Thiepane : Sulfur analogs (thiepanes) require distinct protocols, such as thiol-ene cyclizations, with lower yields due to sulfur’s reduced nucleophilicity .
Table 2: Cyclization Yields for this compound Derivatives
Substrate | Catalyst | Yield (%) | Reference |
---|---|---|---|
7-Methyloct-7-en-2-ol | TMSOTf | 93 | |
p-Nitrobenzaldehyde | TMSOTf | 14–42 |
Marine Natural Products
- Sipholenols vs. Dahabanes: Sipholenols feature a trans-decahydrobenzoxepin core, while dahabanes incorporate a fused this compound-cyclohexane system. Both exhibit anticancer activity, but sipholenols show broader structural diversity .
- Guanidinium Alkaloids : These contain a pentacyclic "vessel unit" with this compound and tetrahydropyran moieties, unlike simpler THP-based alkaloids .
Drug Discovery
- Wnt Pathway Activation : this compound derivatives (e.g., Wntepane 1) synergize with Wnt3a (ED₅₀ = 0.5–2 μM), outperforming THP-based analogs in target specificity .
- Antifungal/Anti-Glioma Agents : Flavofungin IX, an this compound-containing macrolide, demonstrates unique activity compared to THF-ring analogs like flavofungins I–II .
Biological Activity
Oxepane, a seven-membered cyclic ether, has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound and its derivatives, particularly in the context of natural products and drug development.
Overview of this compound
Oxepanes are characterized by a unique cyclic structure that can influence their chemical reactivity and biological activity. They are found in various natural products, particularly those derived from marine organisms, which often exhibit potent bioactive properties.
Synthesis of Oxepanes
Recent advancements in synthetic methodologies have enabled the efficient production of oxepanes. A notable approach involves a one-pot synthesis that utilizes ring-closing metathesis. This method allows for the creation of mono-, bi-, and tricyclic oxepanes that resemble the core scaffolds of numerous natural products (NPs) known for their bioactivity. The synthesis typically involves:
- Key Steps : Ring-closing ene-yne metathesis.
- Yield : High yields with operational simplicity.
- Applications : Focused compound collections for biological profiling.
This synthetic strategy has been employed to create compounds that modulate signaling pathways, particularly the Wnt pathway, which is crucial in various biological processes including cell proliferation and differentiation .
Biological Activity
Oxepanes exhibit a range of biological activities, including anticancer, antibacterial, and antifungal properties. The following table summarizes some key findings regarding the biological activity of this compound-containing compounds:
Compound Name | Source | Biological Activity | Mechanism of Action |
---|---|---|---|
Lobatrienol | Marine sponges | Antifungal against Cladosporium cucumerinum | Disrupts fungal cell function |
Aplysistatin | Marine organisms | Anticancer against various cell lines | Inhibits P-glycoprotein-mediated drug efflux |
Wntepanes (e.g., 35) | Synthetic derivatives | Activates Wnt signaling | Targets Wnt receptor complex |
Case Studies
-
Wntepanes and Wnt Signaling :
- A series of synthetic this compound derivatives were evaluated for their ability to activate Wnt signaling pathways. One compound, identified as this compound 35, demonstrated synergistic effects when combined with Wnt3a protein but did not activate signaling in cells with APC mutations, suggesting it acts upstream of this tumor suppressor .
- Marine Natural Products :
- Synthetic Approaches :
Chemical Reactions Analysis
Reaction Mechanisms
Oxepane undergoes several important chemical reactions, often involving the formation of intermediates such as oxonium ions and oxocarbenium ions.
2.2.1 Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, the reactivity of this compound can vary significantly based on the nature of the nucleophile used. For example, studies have shown that reactions with weak nucleophiles yield products with distinct diastereoselectivity compared to those with stronger nucleophiles.
Table 1 illustrates the effect of different nucleophiles on diastereoselectivity in reactions involving this compound derivatives:
Entry | Nucleophile | Diastereomeric Ratio (Without TfO) | Diastereomeric Ratio (With TfO) |
---|---|---|---|
1 | Allyltrimethylsilane | 88 : 12 | 94 : 6 |
2 | Nucleophile 15 | 59 : 41 | 58 : 42 |
3 | Nucleophile 16 | 75 : 25 | 82 : 18 |
4 | Nucleophile 17 | 50 : 50 | 50 : 50 |
The presence of triflate ions significantly alters the selectivity and outcome of these reactions, suggesting that the reaction pathways may involve different intermediates depending on the reaction conditions and nucleophile used .
2.2.2 Oxidative Reactions
This compound can also participate in oxidative reactions, which are crucial for modifying its structure and introducing functional groups. For instance, studies have shown that under specific conditions, this compound can be oxidized to yield various products, including polyoxygenated derivatives that are biologically relevant.
Stability and Reactivity
The stability of this compound derivatives under acidic or basic conditions has been extensively studied. Research indicates that certain polyoxygenated oxepanes exhibit remarkable stability even under harsh conditions, making them suitable candidates for further functionalization and application in synthetic chemistry .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for constructing oxepane rings in natural product synthesis?
this compound rings are frequently synthesized using methodologies such as:
- Ring-closing metathesis (RCM): Grubbs or Schrock catalysts enable cyclization of dienes into oxepanes (e.g., in zoapatanol synthesis) .
- Yamaguchi lactonization: Hydroxy acids undergo lactonization under Yamaguchi conditions to form oxepanes (e.g., in gambieric acid A synthesis) .
- Epoxide cyclization: Lewis acids (e.g., TMSOTf) promote diastereoselective cyclization of hydroxy epoxides (e.g., in gymnocin B synthesis) .
- Oxidative lactonization: TEMPO-mediated oxidation forms lactones, as seen in constructing the J-ring this compound of gambieric acid A .
Q. How do researchers address stereochemical control during this compound ring formation?
Stereochemical outcomes are managed through:
- Chiral auxiliaries and catalysts: Shi catalysts enable regio- and stereoselective epoxidations (e.g., in biomimetic ent-nakorone synthesis) .
- Substrate pre-organization: Stereocenters in precursors (e.g., enantiopure epoxide 177 ) dictate nucleophilic additions during cyclization .
- Diastereoselective conditions: N-Bromosuccinimide (NBS) in hexafluoroisopropanol achieves complete diastereoselectivity in gymnocin B’s AB-ring cascade .
Q. What analytical techniques are critical for characterizing this compound derivatives?
Key methods include:
- X-ray crystallography: Used to confirm cis-stereochemistry in this compound 45 after derivatization to sulfonamide 48 .
- NMR spectroscopy: ¹H/¹³C NMR distinguishes epimeric mixtures (e.g., this compound 178 at C4) and tracks stereochemical outcomes .
- Hydrogen bonding analysis: Evaluates conformational stability, as seen in mannopyranoside-mimic oxepanes targeting FimH receptors .
Advanced Research Questions
Q. What strategies resolve contradictions in reported yields or selectivities for this compound-forming reactions?
Discrepancies (e.g., Grubbs vs. Schrock catalyst efficiencies) are addressed by:
- Comparative condition screening: Adjusting solvent, temperature, or catalyst loading (e.g., TMSOTf at 1.2 eq. improves Prins cyclization yields) .
- Mechanistic studies: Isomerization of intermediates (e.g., olefin 44 to 47 ) prior to cyclization clarifies divergent outcomes .
- Substrate modularity: Testing structurally varied precursors (e.g., geraniol vs. L-maleic acid derivatives) optimizes step economy .
Q. How can biomimetic approaches inform the synthesis of this compound-containing natural products?
Biomimetic routes leverage biosynthetic hypotheses:
- Tandem cyclizations: Enyne diepoxides cyclize via silyl ether intermediates to mimic terpenoid biosynthesis (e.g., ent-nakorone synthesis) .
- Oxidative cleavage cascades: TEMPO-mediated lactonization replicates oxidative steps in gambieric acid A’s B-ring formation .
- Modular assembly: Coupling fragments via Suzuki-Miyaura cross-coupling mimics natural product modularity (e.g., gymnocin B’s KLM-O ring junction) .
Q. How do substituents influence this compound conformational behavior, and what predictive models exist?
Substituent effects are studied via:
- Systematic substituent screening: Model this compound derivatives (e.g., 4–9 ) reveal correlations between substituent size/position and ring puckering .
- Computational modeling: Molecular mechanics predict dominant chair-like or boat-like conformers based on steric/electronic interactions .
- Hydrogen bond networks: Polyhydroxylated oxepanes (e.g., 59 ) mimic carbohydrate conformations, validated by FimH receptor binding assays .
Q. What methodologies evaluate this compound derivatives for pharmacological activity?
Bioactivity assessment involves:
- Structure-activity relationship (SAR) studies: Modifying side chains (e.g., zoapatanol’s 5-keto to hydroxyl conversion) enhances antifertility potency .
- Targeted assays: Wntepanes (this compound-based Wnt activators) are tested in stem cell differentiation models via Vangl1 receptor binding .
- Contragestational screening: Guinea pig models compare ED₅₀ values of bicyclic vs. monocyclic this compound derivatives .
Q. Methodological Considerations
- Data contradiction analysis: Compare reaction parameters (e.g., catalyst, solvent) across studies to identify yield/selectivity drivers .
- Advanced cyclization techniques: Combine RCM with oxidative lactonization for complex polycyclic systems (e.g., gymnocin B’s GH dithis compound) .
- Conformational control: Use protecting groups (e.g., acetonides in 56 ) to lock intermediates into reactive conformers .
Properties
IUPAC Name |
oxepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-4-6-7-5-3-1/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHKSVZZTYJVEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33807-31-7 | |
Record name | Oxepane, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33807-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1060471 | |
Record name | Oxepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
592-90-5 | |
Record name | Oxepane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=592-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxepane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxepane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXEPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T7S69J4PS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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